N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide
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Overview
Description
N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminoethyl group, a phenoxyphenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the synthesis of the 4-chloro-2-fluoro-3-phenoxyphenyl intermediate through a nucleophilic aromatic substitution reaction.
Alkylation: The intermediate is then subjected to alkylation with a suitable propylamine derivative to introduce the propylamino group.
Amidation: The final step involves the reaction of the alkylated intermediate with 2-aminoethylbutanamide under appropriate conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]propanamide
- N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]pentanamide
Uniqueness
N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27ClFN3O2 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide |
InChI |
InChI=1S/C21H27ClFN3O2/c1-3-18(26-14(2)13-19(27)25-12-11-24)16-9-10-17(22)21(20(16)23)28-15-7-5-4-6-8-15/h4-10,14,18,26H,3,11-13,24H2,1-2H3,(H,25,27) |
InChI Key |
MPOXTYMLTZWDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)NCCN |
Origin of Product |
United States |
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